Comparative BRD4 Bromodomain Binding Affinity: A 7-Bromo-5-methyl Substitution Advantage
This compound exhibits a defined, albeit modest, binding affinity for the BRD4 bromodomain. Specifically, it binds to the BD1 domain of BRD4 with a dissociation constant (Kd) of 3.30E+3 nM (3.3 μM) as determined by isothermal titration calorimetry (ITC) [1]. This is a more favorable interaction compared to its binding to the BRD4 BD2 domain, where the Kd is >3.00E+5 nM (>300 μM) by fluorescence anisotropy assay, indicating a >90-fold selectivity for the BD1 domain [2]. This selectivity profile is distinct from many other BRD4 inhibitors and suggests a defined, albeit weak, interaction that can be exploited for chemical biology studies.
| Evidence Dimension | Binding affinity to BRD4 bromodomain |
|---|---|
| Target Compound Data | Kd = 3.30E+3 nM (BRD4 BD1) |
| Comparator Or Baseline | Kd >3.00E+5 nM (BRD4 BD2) |
| Quantified Difference | >90-fold higher affinity for BD1 vs BD2 |
| Conditions | Isothermal titration calorimetry (ITC) for BD1; Fluorescence anisotropy for BD2 |
Why This Matters
This defined selectivity for the BD1 domain, even with micromolar affinity, provides a distinct pharmacological starting point for medicinal chemists optimizing BRD4 inhibitors, as the BD1 and BD2 domains have distinct biological functions.
- [1] BindingDB. BDBM50148603 CHEMBL3770724. Kd = 3.30E+3 nM for BRD4 BD1. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603&google=BDBM50148603 View Source
- [2] BindingDB. BDBM50148603 CHEMBL3770724. Kd >3.00E+5 nM for BRD4 BD2. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603&google=BDBM50148603 View Source
